molecular formula C22H29N3O2 B2844135 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-78-8

4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2844135
CAS No.: 1049374-78-8
M. Wt: 367.493
InChI Key: TUZIORWHEGXEAY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptor pharmacology. Its molecular structure, which features a benzamide core linked to a phenylpiperazine group via a flexible propyl chain, is characteristic of ligands designed to target G protein-coupled receptors, especially dopaminergic and serotonergic systems . This structural motif is shared with several well-studied pharmacological tools and clinical agents that act on dopamine D2-like receptor subtypes (D2, D3, and D4) . The primary research value of this compound lies in its potential as a high-affinity ligand for characterizing dopamine receptor function and expression. Researchers utilize such compounds to investigate receptor binding kinetics, signal transduction pathways, and the neurobiological underpinnings of various central nervous system disorders . Structural analogs of this benzamide have been explored for their role in rodent models of L-DOPA-induced dyskinesia and their potential application in Positron Emission Tomography (PET) imaging, aiming to develop radiotracers for in vivo visualization of receptor populations . The compound is supplied for non-clinical, non-diagnostic applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-2-27-21-11-9-19(10-12-21)22(26)23-13-6-14-24-15-17-25(18-16-24)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZIORWHEGXEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the phenylpiperazine moiety is attached via a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the phenylpiperazine moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzamide core may also contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Terminal Group Variations

  • 4-Phenylpiperazine (Target) : Common in CNS-targeting agents (e.g., aripiprazole analogs) .
  • Benzothiazole () : May confer fluorescence or metal-binding properties .

Alkyl Chain Modifications

  • The target compound uses a 3-carbon propyl chain , balancing flexibility and steric hindrance.
  • Branched chains (e.g., Chisitine 2 in ) increase steric bulk, possibly altering pharmacokinetics.

Physicochemical and Spectral Properties

  • Spectral Data : ESIMS (e.g., m/z 278 in ) and NMR (e.g., δ 6.98 for aromatic protons ) are critical for structural validation.

Pharmacological Implications (Inferred)

  • 4-Phenylpiperazine : Suggests dopamine D2/5-HT1A receptor modulation, as seen in antipsychotics .
  • Ethoxy Group : May enhance metabolic stability compared to methoxy or hydroxyl analogs .
  • Benzothiazole/Benzoxazinone: These groups could shift activity toward kinase or protease inhibition .

Q & A

Q. What are the established synthetic routes for 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the benzamide core (e.g., 4-ethoxybenzoic acid) with a piperazine-containing intermediate using coupling agents like HBTU or BOP in solvents such as THF or acetonitrile .
  • Step 2 : Purification via silica gel column chromatography, with yields ranging from 33% to 72% depending on substituents .
  • Critical Parameters : Reaction temperature (room temperature to reflux), stoichiometric ratios of reagents (e.g., Et₃N as a base), and solvent polarity .

Q. What spectroscopic techniques validate the compound’s structure?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.2–8.0 ppm), ethoxy groups (δ 1.0–1.4 ppm), and piperazine methyl groups (δ 2.2–3.5 ppm) .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 504.7 [M+H]⁺) confirm molecular weight .
  • Melting Points : Reported values (e.g., 165–185°C) ensure purity .

Q. How is the compound purified post-synthesis?

  • Column Chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂/MeOH) .
  • Recrystallization : Ethanol or methanol/water mixtures yield crystalline solids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Optimization : THF enhances solubility of intermediates compared to DMF .
  • Temperature Control : Reflux conditions (e.g., 70°C) improve coupling efficiency for sterically hindered intermediates .
  • Catalyst Screening : HBTU outperforms EDCI in amide bond formation for piperazine derivatives .

Q. How to resolve contradictions in spectroscopic data during derivative synthesis?

  • Case Study : Discrepancies in ¹³C NMR signals for piperazine carbons (δ 50–60 ppm) may arise from conformational flexibility. Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
  • Mass Spectrometry Cross-Validation : Compare experimental m/z with theoretical values to rule out byproducts .

Q. What strategies enhance the compound’s solubility for in vitro assays?

  • Co-Solvents : DMSO (≤1% v/v) maintains stability in aqueous buffers .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the benzamide or piperazine moieties .

Q. How to design analogs with improved biological activity?

  • SAR Insights :
    • Piperazine Substitution : 4-Phenylpiperazine enhances receptor binding affinity compared to unsubstituted analogs .
    • Benzamide Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
  • Methodology : Use computational docking (e.g., AutoDock) to predict interactions with target proteins before synthesis .

Q. How to address low reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or HPLC .
  • Stoichiometric Precision : Control reagent ratios (e.g., HBTU:amine = 1.2:1) to minimize side reactions .

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